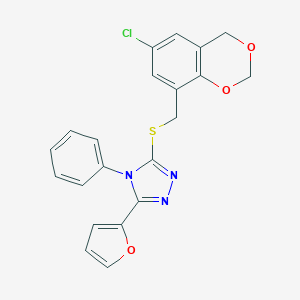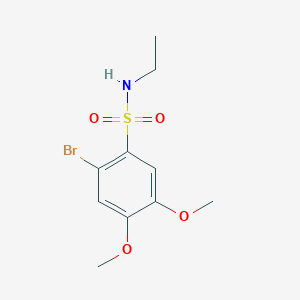
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide (abbreviated as BPEC) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPEC is a thiophene derivative that possesses interesting biological properties, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide is not fully understood. However, studies suggest that this compound exerts its biological activity through the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to possess antimicrobial activity against several bacterial strains, leading to the inhibition of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide in laboratory experiments include its synthetic accessibility, high purity, and well-defined chemical structure. Additionally, this compound has shown promising biological activity against several diseases, making it a potential candidate for further research. However, the limitations of using this compound in laboratory experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential targets.
Synthesemethoden
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide can be synthesized through a multistep process involving the reaction of 2-bromoethyl phenyl ether with thiophene-2,5-dicarboxylic acid followed by amidation with ethylenediamine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial activity against several bacterial strains.
Eigenschaften
Molekularformel |
C22H22N2O4S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-N,5-N-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H22N2O4S/c25-21(23-13-15-27-17-7-3-1-4-8-17)19-11-12-20(29-19)22(26)24-14-16-28-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NNFICICZPUGMDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
